CRTh2 antagonist 1
Übersicht
Beschreibung
CRTh2 antagonist 1 is a novel agent designed to target the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in asthma development by mediating chemotaxis of type 2 helper T cells and eosinophils, delaying cell apoptosis, and promoting the production of proinflammatory cytokines (such as interleukin-4, 5, and 13) through the activation of prostaglandin D2 (PGD2) .
Wissenschaftliche Forschungsanwendungen
1. Asthma Treatment
CRTh2 antagonists, such as OC000459, have shown significant potential in the treatment of asthma. A study by Pettipher et al. (2014) demonstrated that OC000459 effectively reduced airway inflammation and improved lung function in patients with moderate persistent asthma, highlighting its role in asthma management (Pettipher et al., 2014).
2. Allergic Rhinitis and Atopic Dermatitis
The CRTh2 receptor is a critical mediator in the inflammatory effects of prostaglandin D2, making it a therapeutic target for conditions like asthma, COPD, allergic rhinitis, and atopic dermatitis. The comprehensive review by Ulven and Kostenis (2010) provides insight into the development of new CRTh2 antagonists for these inflammatory diseases (Ulven & Kostenis, 2010).
3. Reduction of Nasal and Ocular Symptoms in Allergies
CRTh2 antagonists like OC000459 have been shown to reduce nasal and ocular symptoms in allergic subjects exposed to grass pollen, indicating their potential use in allergy treatments. Horak et al. (2012) noted this effect in their study, emphasizing the role of CRTh2 in allergic responses (Horak et al., 2012).
4. Inhibition of Allergic Inflammation
CRTh2 antagonists have been found to inhibit allergic inflammation in asthma. Singh et al. (2012) observed that treatment with OC000459 in asthmatic patients inhibited late asthmatic responses and post-allergen increase in sputum eosinophils, indicating its effectiveness in controlling allergic inflammation (Singh et al., 2012).
5. Meta-Analysis of CRTH2 Antagonists in Asthma
A systematic review and meta-analysis by Liu et al. (2018) on CRTH2 antagonists in asthma provided an in-depth understanding of their application in patients with asthma, helping to establish future research agendas in this area (Liu et al., 2018).
6. Clinical Development of CRTH2 Antagonists
CRTH2 antagonists have reached clinical studies for asthma treatment, showing a trend of lung function improvement. Calbet et al. (2016) described LAS191859, a novel CRTh2 antagonist, highlighting its long-lasting in vivo efficacy and potential for chronic asthma treatment (Calbet et al., 2016).
Wirkmechanismus
CRTh2 antagonist 1 exerts its effects by blocking the CRTH2 receptor. By doing so, it inhibits eosinophil activation, chemotaxis, and subsequent recruitment to sites of inflammation. Additionally, it may modulate smooth muscle relaxation, vasodilation, vascular permeability, and epithelial CCL22 production . Further studies are needed to elucidate the precise intracellular signaling pathways affected by this antagonist.
Zukünftige Richtungen
: Yang, J., Luo, J., Yang, L., Wang, D., Liu, B., Huang, T., … & Liu, C. (2018). Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review. Respiratory Research, 19, 217. Read more : CRTH2 antagonists in asthma: current perspectives. Taylor & Francis Online. Read more : CRTH2 antagonists in asthma: current perspectives. CPAA. Read more
Eigenschaften
IUPAC Name |
2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLVUYNUAWSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.